Cas no 579-94-2 (Acetic acid, 2-ethoxy-,(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel-)

Acetic acid, 2-ethoxy-,(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- structure
579-94-2 structure
Product Name:Acetic acid, 2-ethoxy-,(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel-
CAS No:579-94-2
MF:C14H26O3
MW:242.354444980621
CID:374893
PubChem ID:68932
Update Time:2025-04-19

Acetic acid, 2-ethoxy-,(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- Chemical and Physical Properties

Names and Identifiers

    • Acetic acid, 2-ethoxy-,(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel-
    • 2-Isopropyl-5-methylcyclohexyl ethoxyacetate
    • (Ethoxy)diphenylvinylsilane
    • 5-methyl-2-(1-methylethyl)cyclohexyl ester
    • AC1L3DHR
    • AC1Q58I0
    • Aethoxy-diphenyl-vinyl-silan
    • Aethoxy-essigsaeure-menthylester
    • CTK0I1665
    • Diphenylvinylethoxysilane
    • Ethenyl-ethoxy-diphenyl-silane
    • ethoxy-acetic acid menthyl ester
    • Ethoxydiphenylvinylsilan
    • ethoxy-diphenyl-vinyl-silane
    • Silane, ethenylethoxydiphenyl-
    • SureCN82857
    • vinyldiphenylethoxysilane
    • [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-ethoxyacetate
    • Menglitato [INN-Spanish]
    • Menglitato
    • Acetic acid, ethoxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel-
    • MENGLYTATE [MART.]
    • Acetic acid, ethoxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, (1alpha,2beta,5alpha)-
    • Menglytatum
    • EINECS 209-448-3
    • C3B9R0E116
    • Menglytatum [INN-Latin]
    • p-Menth-3-yl ethoxyacetate
    • DTXSID30883444
    • MENGLYTATE [WHO-DD]
    • Menglytate
    • UNII-C3B9R0E116
    • Menglytate [INN]
    • 1alpha,4beta-4-Menthan-3alpha-yl ethoxyacetat
    • CHEMBL3989469
    • Acetic acid, 2-ethoxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel-
    • O-Ethylglykolsaeurementhylester
    • 579-94-2
    • Q27275143
    • Inchi: 1S/C14H26O3/c1-5-16-9-14(15)17-13-8-11(4)6-7-12(13)10(2)3/h10-13H,5-9H2,1-4H3/t11-,12+,13-/m1/s1
    • InChI Key: DXGZIMYAPNIRHS-FRRDWIJNSA-N
    • SMILES: O(C(COCC)=O)[C@@H]1C[C@H](C)CC[C@H]1C(C)C

Computed Properties

  • Exact Mass: 242.18819469g/mol
  • Monoisotopic Mass: 242.18819469g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • Density: 0.9545
  • Boiling Point: 345.18°C (rough estimate)
  • Refractive Index: 1.4410 (estimate)
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